2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-6-10-11-7(2)5-8(3)13(10)12-9/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
STSUQSVTYLAAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CC(NC2=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H17N3
- Molecular Weight : 179.26 g/mol
- CAS Number : 1692051-34-5
The compound features a fused ring structure combining pyrazole and pyrimidine elements, which contributes to its chemical reactivity and biological activity.
Chemistry
In the field of chemistry, 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. The compound can undergo various chemical reactions such as:
- Oxidation : Can be converted to N-oxide derivatives.
- Reduction : Leads to the formation of dihydro derivatives.
- Substitution Reactions : Particularly nucleophilic substitutions at nitrogen atoms.
These reactions allow for the development of new compounds with potential applications in pharmaceuticals and materials science .
Biology
The biological applications of this compound have garnered attention due to its potential as a bioactive molecule. Research has indicated that it may interact with specific molecular targets involved in cell cycle regulation. Notably:
- Anticancer Activity : The compound has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cancer cell proliferation .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential. Its properties suggest possible applications in treating various conditions:
- Cancer Treatment : Studies indicate that its mechanism involves inhibition of enzymes critical for tumor growth.
- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .
Materials Science
The compound's unique optical and electronic properties have led to investigations into its use in materials science:
- Development of New Materials : Research is being conducted on its application in creating materials with enhanced electronic characteristics suitable for sensors and other electronic devices .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results showed significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was attributed to the compound's ability to interfere with CDK2 activity.
Case Study 2: Material Development
Research conducted by a team at a leading university explored the use of this compound in developing organic semiconductors. The findings revealed that films made from this compound exhibited improved charge transport properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s photophysical properties are influenced by the presence of electron-donating or electron-withdrawing groups on the pyrazolo[1,5-a]pyrimidine ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Positional Isomerism
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Electronic Effects : Compounds with trifluoromethyl (CF3) or iodine substituents exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitution or cross-coupling reactions .
- Positional Isomerism : Shifting the ethyl group from position 2 (target compound) to 7 (as in 7-ethyl-2,6-dimethyl analog) introduces a ketone, significantly altering solubility and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility : Alkyl-substituted derivatives (e.g., target compound) are less water-soluble than carboxylate or hydroxylated analogs (e.g., ) but more lipid-soluble .
- Stability : The absence of electron-withdrawing groups in the target compound may confer greater stability under acidic conditions compared to nitro or iodinated analogs .
Biological Activity
2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 164.22 g/mol. The compound features a fused pyrazole and pyrimidine structure characterized by an ethyl group at position 2 and methyl groups at positions 5 and 7. This unique substitution pattern contributes to its biological reactivity and potential therapeutic applications.
Biological Activity
1. Kinase Inhibition:
this compound exhibits potent kinase inhibitory activity. Kinases play critical roles in cell signaling pathways that regulate cell proliferation and metabolism. By inhibiting specific kinases, this compound can impede the growth of cancer cells.
Table 1: Kinase Inhibition Data
| Kinase Target | IC50 Value (μM) | Selectivity |
|---|---|---|
| PI3Kδ | 0.018 | High |
| CDK2 | 0.025 | Moderate |
| Other PI3K isoforms | >1.0 | Low |
2. Anticancer Potential:
Research indicates that this compound has shown promising anticancer activity against various cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 = 3.79 µM
- NCI-H460 (Lung Cancer) : IC50 = 12.50 µM
These values suggest that the compound effectively inhibits cancer cell growth at relatively low concentrations .
The mechanism through which this compound exerts its biological effects primarily involves competitive inhibition of ATP binding sites on kinases. This interaction prevents the phosphorylation of target proteins essential for cell cycle progression and survival .
Case Studies
Case Study 1: Selective PI3Kδ Inhibitors
A study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives aimed at selective inhibition of PI3Kδ. Among these derivatives, one with an IC50 value of 18 nM demonstrated superior selectivity over other PI3K isoforms . This suggests that structural modifications can enhance the therapeutic index of pyrazolo[1,5-a]pyrimidine derivatives.
Case Study 2: CDK Inhibition
In another investigation focusing on CDK inhibitors derived from pyrazolo[1,5-a]pyrimidines, it was found that compounds similar to this compound exhibited selective inhibition of CDK2 with significant implications for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
